molecular formula C14H19N3O2 B4771391 N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide

N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide

Cat. No. B4771391
M. Wt: 261.32 g/mol
InChI Key: GUDVHYPFDCLNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-(4-methylphenyl)-1,4-piperidinedicarboxamide, also known as MPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPD belongs to the class of piperidine derivatives and has been studied for its ability to modulate the activity of certain receptors in the brain. In

Scientific Research Applications

N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has been studied for its potential applications in neuroscience research. It has been shown to modulate the activity of certain receptors in the brain, such as the dopamine D1 receptor and the sigma-1 receptor. N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.

Mechanism of Action

The exact mechanism of action of N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide is not fully understood. However, it is believed to modulate the activity of certain receptors in the brain, leading to changes in neurotransmitter release and synaptic plasticity. N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its potential use in the treatment of addiction and depression.
Biochemical and Physiological Effects
N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, leading to changes in synaptic plasticity and behavior. N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide.

Advantages and Limitations for Lab Experiments

N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has also been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying the function of these receptors. However, N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide also has some limitations for use in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide also has a narrow therapeutic window, which may limit its potential use in clinical settings.

Future Directions

There are a number of future directions for research on N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide. One area of interest is the potential use of N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide in the treatment of addiction and depression. Further studies are needed to fully understand the biochemical and physiological effects of N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide and its potential therapeutic applications. Another area of interest is the development of new compounds based on the structure of N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide. These compounds may have improved pharmacological properties and could be useful tools for studying the function of certain receptors in the brain.
In conclusion, N-1-(4-methylphenyl)-1,4-piperidinedicarboxamide, or N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide, is a chemical compound that has gained attention in the scientific community for its potential applications in neuroscience research. N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has been shown to modulate the activity of certain receptors in the brain and has potential therapeutic applications in the treatment of addiction and depression. While N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has some limitations for use in lab experiments, it remains a useful tool for studying the function of certain receptors in the brain. There are a number of future directions for research on N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide, including the development of new compounds and further studies on its potential therapeutic applications.

properties

IUPAC Name

1-N-(4-methylphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10-2-4-12(5-3-10)16-14(19)17-8-6-11(7-9-17)13(15)18/h2-5,11H,6-9H2,1H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDVHYPFDCLNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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